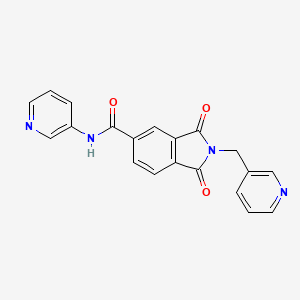1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
CAS No.: 712333-82-9
Cat. No.: VC4227091
Molecular Formula: C20H14N4O3
Molecular Weight: 358.357
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 712333-82-9 |
|---|---|
| Molecular Formula | C20H14N4O3 |
| Molecular Weight | 358.357 |
| IUPAC Name | 1,3-dioxo-N-pyridin-3-yl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
| Standard InChI | InChI=1S/C20H14N4O3/c25-18(23-15-4-2-8-22-11-15)14-5-6-16-17(9-14)20(27)24(19(16)26)12-13-3-1-7-21-10-13/h1-11H,12H2,(H,23,25) |
| Standard InChI Key | TZNJALJCKMCDAY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. Characterization is often performed using spectroscopic methods like NMR and mass spectrometry.
Synthesis Steps:
-
Starting Materials: Isoindoline derivatives and pyridine-based compounds.
-
Reaction Conditions: Typically involve high temperatures and catalysts.
-
Purification Methods: Recrystallization or chromatography.
Biological Activity
While specific biological activity data for 1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is not available, similar compounds have shown promise in various biological assays.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Potential based on structural similarity to known anticancer agents. |
| Anti-inflammatory Activity | Possible due to the presence of pyridine rings. |
| Antimicrobial Activity | Could be explored based on the compound's structural features. |
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on synthesizing the compound and evaluating its biological activities using standard assays. This could involve collaborations with laboratories specializing in organic synthesis and pharmacology.
Future Research Directions:
-
Synthesis Optimization: Developing efficient synthesis protocols.
-
Biological Screening: Evaluating anticancer, anti-inflammatory, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume